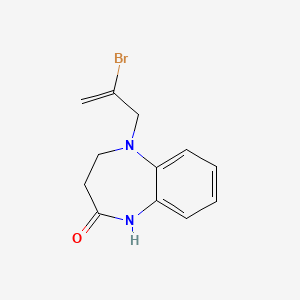
5-(2-bromoprop-2-enyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-bromoprop-2-enyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one, commonly known as BDB, is a benzodiazepine derivative that has gained significant attention in scientific research due to its unique properties. BDB is a psychoactive compound that has been shown to have anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety disorders and insomnia.
Wirkmechanismus
BDB acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. BDB enhances the binding of GABA to the receptor, resulting in increased inhibition of neuronal activity. This mechanism of action is similar to that of other benzodiazepines, such as diazepam and lorazepam.
Biochemical and Physiological Effects:
BDB has been shown to have anxiolytic and sedative effects in animal models, and has also been shown to reduce the severity of seizures in epileptic animals. BDB has been shown to increase the duration of sleep in rats, and to reduce the time it takes for rats to fall asleep. BDB has also been shown to reduce the withdrawal symptoms associated with opioid addiction in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDB in lab experiments is its well-established mechanism of action, which allows for precise control of its effects. BDB has also been shown to have a low toxicity profile, making it a safe compound to use in animal studies. However, one limitation of using BDB in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
Future research on BDB could focus on its potential use in the treatment of anxiety disorders, insomnia, and epilepsy. Additional studies could also be conducted to further explore its potential use in the treatment of drug addiction. Further research could also be conducted to optimize the synthesis of BDB and to develop new derivatives with improved properties. In addition, studies could be conducted to investigate the long-term effects of BDB use, and to determine its safety profile in humans.
Synthesemethoden
BDB can be synthesized through a multistep process involving the reaction of 2-amino-5-bromobenzophenone with ethyl acrylate, followed by reduction and cyclization. The resulting compound is then subjected to a series of purification steps to obtain pure BDB. The synthesis of BDB is a complex process that requires specialized equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
BDB has been extensively studied for its anxiolytic and sedative effects, and its potential use in the treatment of anxiety disorders and insomnia. BDB has also been shown to have anticonvulsant properties, making it a promising candidate for the treatment of epilepsy. In addition, BDB has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the withdrawal symptoms associated with opioid addiction.
Eigenschaften
IUPAC Name |
5-(2-bromoprop-2-enyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-9(13)8-15-7-6-12(16)14-10-4-2-3-5-11(10)15/h2-5H,1,6-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOGPKVOGJJYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCC(=O)NC2=CC=CC=C21)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-bromoprop-2-enyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Fluoroquinolin-8-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7631935.png)
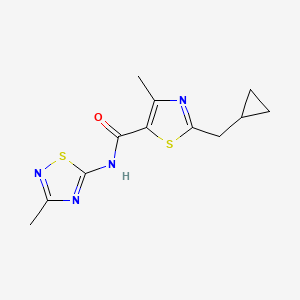
![N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7631948.png)
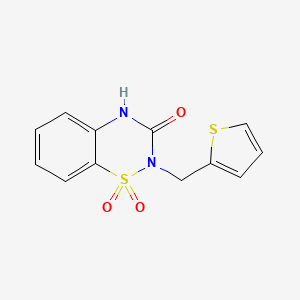
![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone](/img/structure/B7631968.png)
![N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide](/img/structure/B7631969.png)
![6-(3-methylpyrazol-1-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridazin-3-amine](/img/structure/B7631975.png)
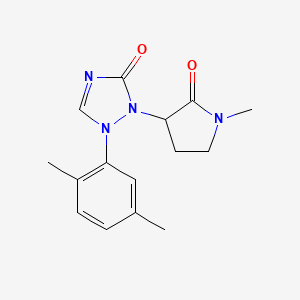
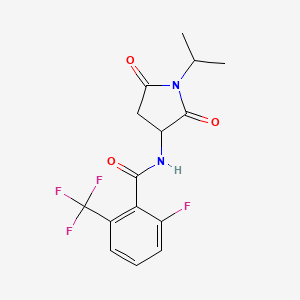
![3-[[4-(Dimethylamino)-6-methyl-1,3,5-triazin-2-yl]amino]-1-(2-methylpyrazol-3-yl)piperidin-2-one](/img/structure/B7632025.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)
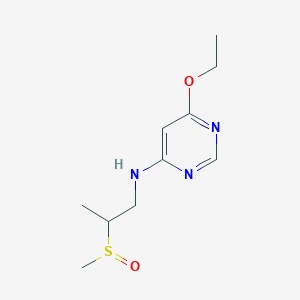
![2-[2-(2,5-dimethylphenyl)-5-oxo-1,2,4-triazol-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B7632043.png)
![1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea](/img/structure/B7632050.png)